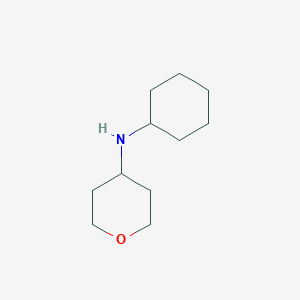

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSUEWAHEXYQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651568 | |

| Record name | N-Cyclohexyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-69-0 | |

| Record name | N-Cyclohexyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Cyclohexyl-(tetrahydro-pyran-4-YL)-amine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine

Introduction

This compound, with the chemical formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol , is a secondary amine that serves as a crucial structural motif in modern chemistry.[1][2] Its composition, featuring both a cyclohexyl and a tetrahydropyran ring system linked by a secondary amine, makes it a versatile building block in the development of more complex molecules. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug discovery, often forming the core of various biologically active compounds.[3][4] This guide provides a comprehensive overview of a robust synthetic protocol for this compound and a detailed workflow for its structural characterization, designed for professionals in chemical research and development.

Section 1: Synthesis via Direct Reductive Amination

The most efficient and widely adopted strategy for synthesizing secondary amines like this compound is direct reductive amination.[5] This one-pot reaction combines a ketone and a primary amine to form a C-N bond with high atom economy, proceeding through an intermediate iminium ion that is subsequently reduced in situ.

Principle of the Reaction

The reaction mechanism involves two key stages. First, the primary amine (Tetrahydro-pyran-4-amine) performs a nucleophilic attack on the carbonyl carbon of the ketone (Cyclohexanone). This forms a transient hemiaminal intermediate, which, under mildly acidic conditions, readily dehydrates to form a more stable iminium ion. In the second stage, a selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to yield the final secondary amine product.

Caption: Reaction pathway for reductive amination.

Justification of Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its reduced reactivity compared to other hydrides like NaBH₄ prevents the premature reduction of the starting ketone. Furthermore, it is effective under the slightly acidic conditions required for iminium ion formation, making it ideal for this one-pot reaction. The acetic acid byproduct of the reaction can also serve as a catalyst for the initial condensation step.

-

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are relatively non-polar and aprotic, effectively dissolving the reactants without interfering with the reaction mechanism.

-

pH Control: The reaction rate is highly dependent on pH. A slightly acidic environment (pH 4-6) is optimal as it protonates the hydroxyl group of the hemiaminal, facilitating its departure as water to form the iminium ion. A more acidic solution would protonate the starting amine, rendering it non-nucleophilic, while a basic solution would prevent the necessary dehydration step.

Experimental Protocol: Step-by-Step Methodology

Materials:

-

Cyclohexanone (1.0 eq)

-

Tetrahydro-pyran-4-amine (1.05 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Cyclohexanone and Dichloromethane.

-

Add Tetrahydro-pyran-4-amine to the solution and stir the mixture at room temperature for 20-30 minutes.

-

In one portion, add Sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield the pure this compound.

Section 2: Comprehensive Characterization

A multi-technique analytical approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized molecule. The workflow involves a combination of spectroscopic and spectrometric methods.

Caption: Workflow for product purification and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] For this compound, the key diagnostic peaks confirm the presence of the secondary amine and the aliphatic rings.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp | A single peak, characteristic of a secondary amine.[7] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the cyclohexyl and tetrahydropyran rings. |

| N-H Bend | 1550 - 1650 | Variable | May be observed, confirming the N-H group.[6] |

| C-N Stretch | 1020 - 1250 | Medium | Characteristic of an aliphatic amine.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR Analysis The proton NMR spectrum will show distinct signals for the protons on the cyclohexyl and tetrahydropyran rings.

-

N-H Proton: A broad singlet, typically in the δ 1.5-3.0 ppm range, which will disappear upon the addition of D₂O to the sample.[7]

-

CH-N Protons: Two multiplets corresponding to the protons on the carbons directly attached to the nitrogen (one on the cyclohexyl ring, one on the tetrahydropyran ring), expected to be deshielded and appear in the δ 2.5-3.5 ppm range.

-

CH-O Protons: Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring will be the most deshielded, appearing around δ 3.4-4.0 ppm.

-

Ring Protons: The remaining CH₂ protons on both rings will appear as a series of complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

| Predicted ¹H NMR Signal | Approx. δ (ppm) | Multiplicity | Assignment |

| NH | 1.5 - 3.0 | broad singlet | Amine proton |

| CH -N (Cyclohexyl) | 2.5 - 3.5 | multiplet | Methine proton α to Nitrogen |

| CH -N (Tetrahydropyran) | 2.5 - 3.5 | multiplet | Methine proton α to Nitrogen |

| CH ₂-O (Tetrahydropyran) | 3.4 - 4.0 | multiplet | Methylene protons α to Oxygen |

| Ring CH ₂ | 1.0 - 2.0 | multiplets | Remaining ring protons |

¹³C NMR Analysis The ¹³C NMR spectrum should display up to 11 distinct signals, corresponding to the carbon atoms of the molecule.

-

C-N Carbons: The two carbons directly bonded to the nitrogen atom will be deshielded, appearing in the δ 50-60 ppm range.[7]

-

C-O Carbons: The carbons adjacent to the oxygen atom in the tetrahydropyran ring will be the most deshielded, appearing around δ 65-75 ppm.

-

Aliphatic Carbons: The remaining carbons of the two rings will appear in the δ 20-40 ppm range.

| Predicted ¹³C NMR Signal | Approx. δ (ppm) | Assignment |

| C -O (Tetrahydropyran) | 65 - 75 | Carbons α to Oxygen |

| C -N (Cyclohexyl & Tetrahydropyran) | 50 - 60 | Carbons α to Nitrogen |

| Ring C H₂ | 20 - 40 | Remaining aliphatic carbons |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expected Results:

-

Molecular Ion (M⁺): According to the nitrogen rule, a compound with a single nitrogen atom will have an odd molecular weight.[9] The mass spectrum should show a molecular ion peak at an m/z of 183.

-

Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][11] This results in the formation of stable, resonance-stabilized iminium cations. For this molecule, two primary α-cleavage events are possible.

Caption: Expected α-cleavage in mass spectrometry.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via direct reductive amination. The detailed, multi-technique characterization workflow, employing IR, NMR, and Mass Spectrometry, provides a robust framework for verifying the structural integrity and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers and scientists, enabling the confident synthesis and validation of this important chemical building block for applications in drug discovery and materials science.

References

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 19, 2026, from [Link]

-

Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 19, 2026, from [Link]

-

Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved January 19, 2026, from [Link]

-

Fragmentation of Amines. (n.d.). Whitman College. Retrieved January 19, 2026, from [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Direct reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN). (2020, April 4). YouTube. Retrieved January 19, 2026, from [Link]

-

Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. (2020, May 22). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

N-(1-(4-(tert-butyl)phenyl)cyclohexyl)-1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino). (n.d.). Adooq Bioscience. Retrieved January 19, 2026, from [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Reductive amination of cyclohexanone with methylamine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Product distributions of reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). 1PlusChem LLC. Retrieved January 19, 2026, from [Link]

- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024, July 24). Google Patents.

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives. (2022, July 19). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (2017). PubMed. Retrieved January 19, 2026, from [Link]

-

Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.). Google Patents.

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. CAS 859521-69-0 | this compound - Synblock [synblock.com]

- 2. 1pchem.com [1pchem.com]

- 3. m.molbase.com [m.molbase.com]

- 4. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. youtube.com [youtube.com]

Physicochemical properties of "Cyclohexyl-(tetrahydro-pyran-4-YL)-amine"

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine

Introduction

This compound, identified by CAS Number 859521-69-0, is a bicyclic secondary amine that serves as a valuable building block in modern medicinal chemistry.[1][2] Its structure, which combines a lipophilic cyclohexyl moiety with a polar tetrahydropyran ring, presents a unique profile for molecular design. Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. These properties—lipophilicity, basicity, and solubility—govern a molecule's behavior from synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we will explore the causal relationships between its structure and its properties, offering both theoretical insights and field-proven experimental protocols for their precise determination. The methodologies described herein represent the gold standards in pharmaceutical research, ensuring that scientists can generate reliable and reproducible data to guide their research endeavors.

Core Physicochemical Profile

A summary of the essential physicochemical data for this compound is presented below. It is important to note that while some properties are fixed, others like pKa and logP are often predicted computationally and require experimental verification for definitive characterization. The protocols for these experimental determinations are detailed in subsequent sections.

| Property | Value | Source / Comment |

| IUPAC Name | N-Cyclohexyltetrahydro-2H-pyran-4-amine | |

| CAS Number | 859521-69-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO | [1][2] |

| Molecular Weight | 183.29 g/mol | [1] |

| Appearance | White Solid (for hydrochloride salt) | (Inferred for free base) |

| pKa (Predicted) | ~10.5 - 11.0 | Estimated based on typical secondary aliphatic amines. Experimental determination is required. |

| logP (Predicted) | ~2.0 - 2.5 | Estimated using computational models. This value represents the neutral form. |

| Aqueous Solubility | pH-dependent | Expected to have low solubility in neutral water, but significantly higher solubility at acidic pH due to protonation of the amine. |

Structural and Mechanistic Analysis

The physicochemical character of this compound is a direct consequence of its constituent parts: a secondary amine, a cyclohexyl ring, and a tetrahydropyran (THP) ring.

Caption: Molecular structure of this compound.

-

The Secondary Amine (-NH-): This is the most influential functional group. It acts as a Brønsted-Lowry base, readily accepting a proton to form a cationic ammonium species. This ionization is fundamental to the molecule's pH-dependent solubility and its potential to engage in ionic interactions with biological targets.

-

The Cyclohexyl Group: This saturated carbocycle is non-polar and bulky, contributing significantly to the molecule's lipophilicity (fat-solubility). This characteristic is crucial for membrane permeability and potential binding in hydrophobic pockets of proteins.

-

The Tetrahydropyran (THP) Ring: While also aliphatic, the ether oxygen in the THP ring introduces polarity and acts as a hydrogen bond acceptor. This feature can enhance aqueous solubility compared to a purely carbocyclic analogue (like dicyclohexylamine) and provides a potential point of interaction with biological targets.[3]

Lipophilicity: The Octanol-Water Partition Coefficient (logP & logD)

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as logP, the partition coefficient of the neutral molecule between octanol and water.

For an ionizable compound like our amine, the distribution coefficient (logD) is a more practical descriptor, as it accounts for the pH-dependent partition of both the neutral and ionized forms.[4] At physiological pH (~7.4), a significant portion of the amine will be protonated, and logD will be lower than logP. According to Lipinski's Rule of 5, a logP value under 5 is often desirable for oral bioavailability.[5]

Experimental Protocol: logP/logD Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[5][6]

Caption: Workflow for logD determination using the shake-flask method.

Methodology:

-

Phase Preparation: Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate-buffered saline, pH 7.4 for logD₇.₄). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[5] This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution. The final concentration should be well below the solubility limit in either phase.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Centrifuge the vials at low speed to achieve a sharp separation between the aqueous and octanol layers.

-

Quantification: Carefully withdraw a precise volume from each phase, avoiding any cross-contamination. Determine the concentration of the compound in each sample using a validated analytical method, such as LC-MS/MS, against a calibration curve.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Basicity: The Acid Dissociation Constant (pKa)

The pKa is the pH at which 50% of the amine is in its neutral (R₂NH) form and 50% is in its protonated, cationic (R₂NH₂⁺) form. For a secondary amine like this, the pKa is expected to be in the range of 10.5-11.0. This high pKa means that at physiological pH (7.4), the compound will exist almost exclusively in its protonated, charged state. This has profound implications:

-

Solubility: The charged form is significantly more water-soluble than the neutral form.

-

Receptor Binding: The ability to form a charged species allows for strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding sites.

-

Membrane Permeability: Only the neutral form can readily cross lipid membranes via passive diffusion. Although the neutral form is a minor species at pH 7.4, its presence is essential for absorption.

Caption: pH-dependent equilibrium of the secondary amine functional group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[8] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (or its hydrochloride salt) and dissolve it in a solvent of known ionic strength, typically deionized water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode in the solution.

-

Titration: If starting with the free base, titrate with a standardized strong acid (e.g., 0.1 M HCl). If starting with the hydrochloride salt, titrate with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition has stabilized.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where exactly half of the amine has been neutralized. Specialized software is often used to calculate the pKa from the derivative of the titration curve, which shows a maximum at the equivalence point.

Aqueous Solubility

Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[9] It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput screening assay.[10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[11] This is the more definitive and relevant measure for formulation and development.

Given the basic nature of this compound, its thermodynamic solubility will be highly pH-dependent, increasing dramatically in acidic conditions where the highly soluble cationic form predominates.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the solid compound in a specific buffer.[11][12]

Caption: Workflow for thermodynamic solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Incubation: Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial. Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibration: Allow the slurry to agitate for an extended period (typically 24 to 48 hours) to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.[10][11]

-

Separation: After incubation, separate the saturated solution from the excess solid. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the slurry through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Quantification: Prepare a dilution series of the clear supernatant/filtrate. Analyze these samples using a validated LC-MS/MS method to determine the concentration of the dissolved compound. The concentration of the saturated solution is the thermodynamic solubility.

Conclusion

This compound is a compound with a balanced physicochemical profile, making it a versatile scaffold in chemical research. Its key features—a basic amine center ensuring pH-dependent solubility and a lipophilic framework for membrane interaction—are governed by predictable chemical principles. While computational estimations provide a valuable starting point, the rigorous experimental determination of pKa, logD, and thermodynamic solubility is indispensable for any serious drug development program. The protocols outlined in this guide provide the framework for generating the high-quality, reliable data necessary to unlock the full potential of this and other critical chemical intermediates.

References

- Synblock. CAS 859521-69-0 | this compound.

- 1PlusChem LLC. 859521-69-0 | this compound.

- Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Cambridge MedChem Consulting. LogP/D.

- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Sigma-Aldrich. This compound hydrochloride.

- Bionalytical Systems, Inc. (2024). LogP / LogD shake-flask method. Protocols.io.

- Avdeef, A., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Bio-pioneer (2025). In-vitro Thermodynamic Solubility. Protocols.io.

- BioDuro. ADME Solubility Assay.

- Domainex. Thermodynamic Solubility Assay.

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. Thermodynamic Solubility Assay.

- Cheméo. Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7).

Sources

- 1. CAS 859521-69-0 | this compound - Synblock [synblock.com]

- 2. 1pchem.com [1pchem.com]

- 3. Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. evotec.com [evotec.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to Cyclohexyl-(tetrahydro-pyran-4-YL)-amine (CAS 859521-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine, with CAS number 859521-69-0, represents a fascinating molecular scaffold in the landscape of medicinal chemistry and drug discovery. This secondary amine integrates two key structural motifs: a cyclohexyl ring, a common lipophilic group in many bioactive compounds, and a tetrahydropyran (THP) ring, a versatile heterocyclic system known to enhance pharmacokinetic properties. While detailed public data on this specific molecule is limited, its constituent parts suggest significant potential as a building block for novel therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications in drug development, grounded in the established roles of its structural components.

Introduction: The Scientific Rationale

The design of novel molecular entities for drug discovery often involves the strategic combination of well-characterized structural fragments to optimize both pharmacodynamic and pharmacokinetic profiles. This compound is a prime example of this modular approach.

-

The Cyclohexylamine Moiety: The cyclohexyl group is a saturated carbocycle that is frequently employed in drug design to increase lipophilicity, which can enhance membrane permeability and oral absorption. It serves as a non-planar, rigid scaffold that can orient other functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Cyclohexylamine and its derivatives are found in a wide array of pharmaceuticals, including analgesics, bronchodilators, and anti-inflammatory agents, highlighting its versatility as a pharmacophore.

-

The Tetrahydropyran (THP) Moiety: The tetrahydropyran ring is a saturated oxygen-containing heterocycle that has gained considerable attention in medicinal chemistry. It is often used as a bioisosteric replacement for a cyclohexane ring to modulate a compound's physicochemical properties. The introduction of the oxygen atom can lead to improved aqueous solubility, reduced metabolic liability, and the potential for hydrogen bonding interactions with target proteins. The THP scaffold is a component of numerous biologically active molecules, including inhibitors of the TGF-β type I receptor (ALK5), demonstrating its value in constructing potent and selective therapeutics[1].

The conjunction of these two moieties in this compound results in a molecule with a balanced profile of lipophilicity and polarity, making it an attractive starting point for the development of new chemical entities with potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 859521-69-0 | Synblock[2] |

| Molecular Formula | C₁₁H₂₁NO | Synblock[2] |

| Molecular Weight | 183.29 g/mol | Synblock[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Hydrochloride Salt CAS | 1158611-47-2 | Various Suppliers |

Synthesis and Characterization

The most logical and widely employed method for the synthesis of secondary amines such as this compound is the reductive amination of a ketone with a primary amine. In this case, the reaction would proceed between tetrahydro-4H-pyran-4-one and cyclohexylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and selectivity, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion[3][4][5].

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step, one-pot process: the formation of an iminium intermediate followed by its in-situ reduction.

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride[4][5].

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 equivalent)

-

Cyclohexylamine (1.05 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a solution of tetrahydro-4H-pyran-4-one in 1,2-dichloroethane (DCE).

-

Amine Addition: Add cyclohexylamine to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride portion-wise over approximately 10 minutes. Note: The reaction is typically exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Once the reaction is complete, quench by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution may occur.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure by showing the characteristic signals for the cyclohexyl and tetrahydropyran protons and carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to confirm the molecular weight of the compound (m/z [M+H]⁺ ≈ 184.17).

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.

Potential Applications in Drug Development

Given the structural features of this compound, it can be envisioned as a valuable scaffold or intermediate in several therapeutic areas:

-

Scaffold for Kinase Inhibitors: The tetrahydropyran ring is a known component of some kinase inhibitors[1]. The amine functionality of the target molecule provides a convenient handle for further chemical modification, allowing for the attachment of pharmacophores that can target the ATP-binding site of various kinases.

-

GPCR Ligands: The cyclohexyl group is prevalent in ligands for G-protein coupled receptors (GPCRs). The overall structure of the molecule could serve as a starting point for the development of antagonists or agonists for receptors such as opioid or chemokine receptors. For instance, derivatives of 3-[3-(phenalkylamino)cyclohexyl]phenols have been investigated as μ-opioid receptor antagonists[6].

-

Anticancer Agents: Both the tetrahydropyran and cyclohexylamine moieties are found in compounds with demonstrated antitumor activity[7][8]. The target molecule could be used as a building block to synthesize more complex structures with antiproliferative properties.

-

CNS-Active Agents: The lipophilic nature of the cyclohexyl group can facilitate penetration of the blood-brain barrier. With appropriate modifications, this scaffold could be explored for the development of agents targeting central nervous system disorders.

The logical relationship for its application can be visualized as follows:

Caption: Logical flow from molecular structure to potential therapeutic applications.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, which combines the beneficial properties of both cyclohexylamine and tetrahydropyran rings. While it currently serves primarily as a building block in chemical synthesis, its inherent characteristics suggest a promising future in the development of novel therapeutics. The robust and reliable synthesis via reductive amination makes it readily accessible for research purposes. Further investigation into the biological activity of derivatives of this scaffold is warranted and could lead to the discovery of new drug candidates in a variety of disease areas.

References

-

Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. (n.d.). Mol-Instincts. [Link]

-

Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019).

-

Bhat, M. A., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research, 24(2), 795–806. [Link]

- Preparation method of cyclohexylamine. (2008).

-

Khare, S. P., Deshmukh, T. R., Akolkar, S. V., & Shingate, B. B. (2021). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole. (n.d.).

-

Sanna, F., Piras, S., Castellano, S., Piras, G., Asproni, B., Incani, R., ... & Carta, A. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. [Link]

- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (2010).

Sources

- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 859521-69-0 | this compound - Synblock [synblock.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclohexyl-(tetrahydro-pyran-4-YL)-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, and potential applications.

Executive Summary

This compound is a secondary amine featuring a cyclohexane ring bonded to the nitrogen atom, which is itself attached to the 4-position of a tetrahydropyran ring. This unique structural combination imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. The tetrahydropyran motif, in particular, is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[1] This guide will delve into the fundamental characteristics of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for anyone working with this compound, from designing synthetic routes to developing analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₁NO | [2][3] |

| Molecular Weight | 183.29 g/mol | [2][3] |

| CAS Number | 859521-69-0 | [2][3] |

| MDL Number | MFCD08059245 | [2][3] |

| Common Synonym | N-cyclohexyltetrahydro-2H-pyran-4-amine | [4] |

It is important to distinguish the free base form of this compound from its hydrochloride salt. The salt form, this compound hydrochloride, has a different chemical formula (C₁₁H₂₂ClNO) and molecular weight (219.75 g/mol ) due to the addition of hydrogen chloride.[4][5] The choice between the free base and the salt often depends on the specific application, such as the desired solubility or stability for a particular reaction or formulation.

Synthesis and Characterization

The synthesis of this compound typically involves the reductive amination of cyclohexanone with 4-aminotetrahydropyran or, more commonly, the reaction of cyclohexylamine with tetrahydro-4H-pyran-4-one. The latter is a widely used precursor in medicinal chemistry.[1]

General Synthetic Workflow

A general and efficient method for the synthesis of this and similar compounds is reductive amination. This two-step, one-pot process is a cornerstone of amine synthesis in pharmaceutical development due to its high efficiency and atom economy.

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Step-by-Step Protocol for Reductive Amination

-

Imine Formation: Cyclohexylamine and tetrahydro-4H-pyran-4-one are dissolved in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane). The mixture is stirred, often in the presence of a mild acid catalyst, to facilitate the condensation reaction and formation of the corresponding imine intermediate. Water is a byproduct of this step and may be removed to drive the equilibrium towards the imine.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent is selective for the reduction of the imine in the presence of the ketone, minimizing side reactions. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the crude product is isolated. Purification is commonly achieved through column chromatography to yield the final product with high purity.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[2]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]

Applications in Drug Discovery and Development

The tetrahydropyran (THP) ring is a key structural motif in modern medicinal chemistry.[1] Its inclusion in drug candidates can lead to improved metabolic stability, reduced off-target effects, and enhanced solubility. The THP ring is considered a "privileged scaffold" because it is a versatile building block for a wide range of biologically active molecules.[1]

This compound serves as a valuable intermediate for introducing this beneficial moiety into larger, more complex molecules. The secondary amine provides a convenient attachment point for further chemical modifications, allowing for the exploration of new chemical space in the search for novel therapeutics. Derivatives of tetrahydropyran have shown promise in the development of treatments for a variety of diseases, including cancer and neurological disorders.[1][6]

The cyclohexylamine portion of the molecule also contributes to the overall lipophilicity and three-dimensional shape of potential drug candidates, which can influence their binding to biological targets. The versatility of cyclohexylamines as building blocks is well-established in the synthesis of pharmacologically active agents.[7][8]

Conclusion

This compound is a compound with significant potential for researchers and scientists in the field of drug development. Its well-defined physicochemical properties, straightforward synthesis, and the advantageous structural features of the tetrahydropyran and cyclohexylamine moieties make it an attractive building block for the creation of novel therapeutic agents. This guide provides the foundational knowledge necessary for the effective utilization of this compound in research and development endeavors.

References

-

1PlusChem LLC. 859521-69-0 | this compound. [Link]

-

European Patent Office. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 859521-69-0 | this compound - Synblock [synblock.com]

- 3. 1pchem.com [1pchem.com]

- 4. This compound hydrochloride | 1158611-47-2 [sigmaaldrich.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 8. Cyclohexylamines | Fisher Scientific [fishersci.com]

Spectroscopic Characterization of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine: A Technical Guide for Researchers

Introduction

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine, with a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol , is a secondary amine of interest in medicinal chemistry and drug development.[1][2] Its structural composition, featuring a cyclohexyl group and a tetrahydropyran ring linked by a secondary amine, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of three key components: a cyclohexyl ring, a tetrahydropyran ring, and a secondary amine linkage. The conformational flexibility of both the cyclohexyl and tetrahydropyran rings, which typically adopt chair conformations, will influence the chemical environment of the constituent protons and carbons.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Table 4: Predicted Major Mass Fragments

| m/z | Predicted Fragment |

| 183 | [C₁₁H₂₁NO]⁺˙ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ (Loss of cyclohexyl radical) |

| 98 | [C₆H₁₂N]⁺ (Loss of tetrahydropyran radical) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 85 | [C₅H₉O]⁺ (Tetrahydropyran cation) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Parameters (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed spectroscopic profile. This information will serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound. It is important to note that these are predicted values, and experimental verification is recommended for definitive structural confirmation.

References

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

-

Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 821-829. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Michigan State University. (n.d.). IR Chart. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts. [Link]

-

ACS Publications. (n.d.). Pressure-dependent gas-phase proton NMR studies of tetrahydropyran ring inversion. [Link]

-

SpectraBase. (n.d.). Cyclohexylamine. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

CSEARCH. (n.d.). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. [Link]

-

SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. [Link]

-

GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

1PlusChem LLC. (n.d.). 859521-69-0 | this compound. [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... [Link]

-

NIST. (n.d.). Tetrahydropyran - the NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]

-

ResearchGate. (2025). (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

Sources

Discovery and history of "Cyclohexyl-(tetrahydro-pyran-4-YL)-amine" analogs

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine Analogs in Modern Drug Development

Abstract

The this compound scaffold has emerged as a significant building block in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its history, synthesis, and application in the development of novel therapeutic agents. We delve into the rationale behind its use as a bioisosteric replacement for other cyclic amines, its impact on physicochemical properties, and its role in shaping the structure-activity relationships (SAR) of various compound classes. Through detailed case studies, we explore the application of this scaffold in the design of cannabinoid receptor modulators, kinase inhibitors, and other important drug candidates. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic application of this versatile chemical moiety.

The Emergence of a Privileged Scaffold in Medicinal Chemistry

The this compound core consists of a cyclohexane ring linked via a secondary amine to the 4-position of a tetrahydropyran ring. While not a naturally occurring motif, its prevalence in modern drug discovery literature points to its status as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of biological target. The value of this scaffold lies in its three-dimensional structure and the physicochemical properties it imparts to a larger molecule. The tetrahydropyran ring, in particular, is often employed as a bioisosteric replacement for less desirable groups, offering a way to modulate properties such as lipophilicity and metabolic stability. For instance, replacing a piperidine ring with a tetrahydropyran can lead to a reduction in lipophilicity, which is often beneficial for developing CNS-penetrant drugs or improving the overall pharmacokinetic profile of a compound.[1]

The oxygen atom in the tetrahydropyran ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. This, combined with the conformational rigidity of the ring systems, allows for a more precise orientation of substituents and a better fit within a binding pocket.

Synthetic Strategies and Methodologies

The synthesis of the core this compound scaffold and its subsequent elaboration into more complex analogs relies on established synthetic transformations. A common and straightforward approach to the core scaffold is through reductive amination.

General Synthesis of the Core Scaffold

A typical synthesis involves the reaction of cyclohexanone with tetrahydro-4H-pyran-4-amine in the presence of a reducing agent. Alternatively, cyclohexylamine can be reacted with tetrahydro-pyran-4-one. The choice of starting materials may depend on commercial availability and cost.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq).

-

Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

-

Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

The following diagram illustrates the general workflow for the synthesis of analogs based on this scaffold.

Caption: General synthetic workflow for analogs.

Case Studies in Drug Discovery

The true utility of the this compound scaffold is best illustrated through its application in various drug discovery programs.

Cannabinoid Receptor (CB1) Modulators

In the quest for improved radioligands for imaging brain CB1 receptors with positron emission tomography (PET), researchers sought to modify existing high-affinity ligands to enhance their properties. One such effort involved the modification of rimonabant, a known CB1 receptor antagonist. The N-piperidinyl ring of rimonabant was replaced with the this compound moiety (in this case, a cyanated version) to reduce lipophilicity, a key parameter for successful PET radioligands.[1]

This strategic replacement led to the discovery of compounds with high affinity for both CB1 receptors and the translocator protein (TSPO), highlighting the subtle structural changes that can dramatically alter a molecule's selectivity profile.[1]

| Compound ID | Modification | CB1 Ki (nM) | TSPO Ki (nM) | cLogD |

| 9m | 4-(4-cyano-tetrahydro-2H-pyranyl) | 62 | 29 | 4.2 |

| 9n | 1-cyano-cyclohexyl | 15.7 | >1000 | 4.8 |

Data synthesized from literature reports.[1]

The following diagram depicts the canonical cannabinoid receptor signaling pathway.

Caption: Cannabinoid Receptor 1 (CB1R) Signaling Pathway.

Kinase Inhibitors

The this compound scaffold has also been incorporated into the design of potent and selective kinase inhibitors. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors for the treatment of cancer, this moiety was used as a key building block.[2] The synthesis of these complex molecules often involves multi-step sequences where the pre-formed this compound is coupled to a core heterocyclic system.

Similarly, analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[3] The incorporation of the this compound moiety in these structures can help to optimize the binding interactions within the ATP-binding pocket of the kinase and improve the overall drug-like properties of the compounds.

Structure-Activity Relationship (SAR) Insights

Across different target classes, the incorporation of the this compound scaffold has yielded valuable SAR insights:

-

Modulation of Lipophilicity: As seen in the cannabinoid receptor modulators, the replacement of a carbocyclic or simple heterocyclic ring with the tetrahydropyran-containing scaffold generally leads to a decrease in lipophilicity, which can be advantageous for pharmacokinetic properties.[1]

-

Vectorial Orientation: The defined chair-like conformation of the cyclohexane and tetrahydropyran rings, along with the stereochemistry of the amine linkage, provides a rigid framework that allows for the precise positioning of other functional groups. This is crucial for optimizing interactions with specific residues in a protein's binding site.

-

Exploration of Chemical Space: The use of this scaffold allows for the exploration of new chemical space, potentially leading to novel intellectual property and compounds with improved selectivity profiles compared to existing chemotypes.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a valuable asset in the medicinal chemist's toolbox. Its successful application in a variety of drug discovery programs underscores its utility in fine-tuning the properties of lead compounds. Future applications of this scaffold are likely to expand into other therapeutic areas where the modulation of physicochemical properties and the exploration of three-dimensional chemical space are critical for success. As synthetic methodologies continue to evolve, we can expect to see even more sophisticated uses of this versatile building block in the design of the next generation of therapeutic agents.

References

- Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109.

-

Donohue, S. R., et al. (2011). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Molecules, 16(12), 10185-10206. [Link]

-

Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589–4593. [Link]

-

Kumar, R., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1851. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(1), 403–413. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

-

Yadav, D., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 41(1), 221–234. [Link]

-

Singh, R., et al. (2015). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 23(13), 3436–3448. [Link]

-

Choi, P. J., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]

-

Shinde, P. B., et al. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(1), 3362-3369. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

1PlusChem LLC. (n.d.). 859521-69-0 | this compound. Retrieved from [Link]

- Holum, M., & Pouyssegur, J. (2003). The ERK1/2 MAP kinase pathway in cancer: from the bench to the clinic. Progress in cell cycle research, 5, 219–223.

-

Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(44), 28551–28566. [Link]

- Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.

Sources

- 1. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Strategic Integration of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine in Modern Drug Discovery: A Technical Guide for Library Synthesis

Introduction: The Quest for Three-Dimensionality in Chemical Libraries

In the landscape of contemporary drug discovery, the demand for novel chemical entities with improved physicochemical properties and unique intellectual property positions is incessant. Historically, medicinal chemistry has been dominated by flat, aromatic structures. While successful, this chemical space is heavily explored, often leading to challenges in optimizing properties such as solubility and metabolic stability. The strategic incorporation of three-dimensional (3D) scaffolds is a widely recognized approach to overcome these limitations. Saturated heterocyclic rings, in particular, have gained prominence as valuable components of modern therapeutic agents, offering improved aqueous solubility and a departure from the planar motifs of many established drugs[1][2][3].

This guide focuses on Cyclohexyl-(tetrahydro-pyran-4-YL)-amine , a commercially available secondary amine building block that embodies the principles of 3D scaffold design. Its unique architecture, combining a flexible cyclohexyl moiety with a polar tetrahydropyran (THP) ring, offers a compelling starting point for the synthesis of diverse and innovative chemical libraries. The THP ring is a prevalent feature in numerous marketed drugs, valued for its ability to act as a hydrogen bond acceptor and to improve pharmacokinetic profiles[4]. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and strategic application of this versatile building block.

Physicochemical Properties and Conformational Considerations

The utility of a building block in library synthesis is fundamentally dictated by its intrinsic properties. This compound offers a blend of features that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 859521-69-0 | [5] |

| Molecular Formula | C₁₁H₂₁NO | [5] |

| Molecular Weight | 183.29 g/mol | [5] |

| Purity | Typically >98% | [5] |

| Calculated LogP | ~2.5-3.0 (estimated) | |

| Calculated pKa | ~10.5-11.0 (estimated for the conjugate acid) |

The tetrahydropyran ring introduces a polar ether linkage, which can enhance aqueous solubility and provide a hydrogen bond acceptor site for target engagement. The cyclohexyl group, on the other hand, contributes lipophilicity, which can be crucial for membrane permeability and van der Waals interactions within a binding pocket.

Conformational Analysis: Both the cyclohexane and tetrahydropyran rings exist predominantly in a stable chair conformation[6][7]. The linkage between the two rings through the nitrogen atom allows for considerable conformational flexibility. The cyclohexyl group is expected to preferentially occupy an equatorial position on the tetrahydropyran ring to minimize steric hindrance. This conformational behavior is a key feature of the scaffold, allowing the cyclohexyl and tetrahydropyran moieties to orient themselves in diverse vectors, thus enabling a broad exploration of chemical space when incorporated into a library.

Synthesis of the Core Building Block

While this compound is commercially available, an understanding of its synthesis is valuable for custom modifications or large-scale production. A robust and straightforward method for its preparation is through reductive amination.

Diagram 1: Synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is a general procedure based on established methods for reductive amination[8][9][10].

Materials:

-

Tetrahydropyran-4-amine (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tetrahydropyran-4-amine in DCM, add cyclohexanone.

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction is often mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Application in Library Synthesis: Key Reactions and Protocols

The secondary amine functionality of this compound is a versatile handle for introducing diversity into a molecule. The two primary reactions for library construction using this building block are amide bond formation and further reductive amination.

Amide Bond Formation

Amide coupling is one of the most robust and widely used reactions in medicinal chemistry[11]. Coupling this compound with a library of carboxylic acids is a straightforward strategy to generate a diverse set of amides.

Diagram 2: Amide Library Synthesis Workflow.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Reductive Amination with an Aldehyde/Ketone Library

A second diversification strategy involves the reaction of the core amine with a library of aldehydes or ketones, followed by reduction to form a tertiary amine. This approach allows for the introduction of a wide range of substituents.

Diagram 3: Tertiary Amine Library Synthesis Workflow.

This protocol is similar to the synthesis of the core itself but starts with the pre-formed secondary amine.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and the aldehyde in DCM or DCE.

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride in portions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup the reaction as described in the amide coupling protocol (quenching with NaHCO₃, extraction, washing, and drying).

-

Purify the crude product by flash column chromatography or other suitable methods.

Conclusion: A Versatile Scaffold for Modern Medicinal Chemistry